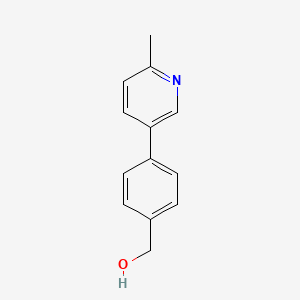

(4-(6-Methylpyridin-3-yl)phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

[4-(6-methylpyridin-3-yl)phenyl]methanol |

InChI |

InChI=1S/C13H13NO/c1-10-2-5-13(8-14-10)12-6-3-11(9-15)4-7-12/h2-8,15H,9H2,1H3 |

InChI Key |

FMRLXXIADADROG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the (4-(6-Methylpyridin-3-yl)phenyl)methanol Structure

A retrosynthetic analysis of the target molecule identifies two primary disconnections. The most logical disconnection is at the carbon-carbon single bond connecting the pyridine (B92270) and phenyl rings. This suggests a cross-coupling reaction as the key step, linking a suitable 6-methylpyridin-3-yl derivative with a functionalized phenyl precursor.

A second disconnection targets the carbon-oxygen bond of the methanol (B129727) group. This points to a functional group interconversion, where the alcohol is formed from a more stable or synthetically accessible carbonyl group, such as an aldehyde or a carboxylic acid derivative. This reduction would typically be one of the final steps in the synthesis to avoid complicating earlier reactions.

Therefore, the synthesis converges on two key fragments: a 6-methylpyridine unit and a 4-substituted phenyl unit, which are first coupled together, followed by or preceded by the adjustment of the functional group on the phenyl ring.

Strategies for Constructing the Biphenyl-Methanol Linkage

The formation of the pivotal bond between the two aromatic rings is a critical step in the synthesis.

The Suzuki-Miyaura coupling is a highly effective method for forming the C-C bond between the pyridine and phenyl rings. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For the synthesis of this compound, two primary Suzuki coupling strategies are viable:

Strategy A: Reaction of a 6-methylpyridin-3-yl halide (e.g., 3-bromo-6-methylpyridine) with a (4-(hydroxymethyl)phenyl)boronic acid or its protected form.

Strategy B: Reaction of a 6-methylpyridin-3-ylboronic acid or ester with a 4-halobenzyl alcohol (e.g., 4-bromobenzyl alcohol) or its protected equivalent.

The reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. mdpi.com The choice of precursors often depends on the commercial availability and stability of the intermediates.

| Reactant A | Reactant B | Key Reagents | Reaction Type |

| 3-Bromo-6-methylpyridine | (4-(Hydroxymethyl)phenyl)boronic acid | Pd Catalyst, Base | Suzuki Coupling |

| 6-Methylpyridin-3-ylboronic acid | 4-Bromobenzyl alcohol | Pd Catalyst, Base | Suzuki Coupling |

This table presents potential reactant pairs for the Suzuki coupling synthesis of the target compound's core structure.

The benzylic alcohol functional group is typically introduced via the reduction of a corresponding carbonyl compound. This is a common and high-yielding transformation in organic synthesis. The carbonyl precursor, such as an aldehyde or an ester, can be incorporated into the biaryl structure either before or after the key coupling step.

For instance, if 4-(6-methylpyridin-3-yl)benzaldehyde is synthesized, it can be reduced to the target alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). chemicalbook.com The reduction of an ester, such as methyl 4-(6-methylpyridin-3-yl)benzoate, would typically require a stronger reducing agent like LiAlH₄. chemicalbook.com

| Precursor | Reducing Agent | Product |

| 4-(6-Methylpyridin-3-yl)benzaldehyde | Sodium Borohydride (NaBH₄) | This compound |

| Methyl 4-(6-methylpyridin-3-yl)benzoate | Lithium Aluminium Hydride (LiAlH₄) | This compound |

This table shows common pathways for the formation of the alcohol functional group via carbonyl reduction.

This reduction step is often performed late in the synthetic sequence to prevent the reactive alcohol group from interfering with the conditions of the cross-coupling reaction.

Synthesis of Key Pyridine and Phenyl Intermediates

The synthesis of the required 6-methylpyridine intermediates, such as 3-bromo-6-methylpyridine or 6-methylpyridin-3-ylboronic acid, is well-established. 3-Bromo-6-methylpyridine is a common starting material used in various cross-coupling reactions. mdpi.com The synthesis of related 1-(6-methylpyridin-3-yl)ethanone derivatives is documented in the context of preparing intermediates for pharmaceuticals like Etoricoxib. google.com These syntheses often start from commercially available picolines or nicotinic acid derivatives. The corresponding boronic acid can be prepared from the halide via lithium-halogen exchange followed by reaction with a trialkyl borate.

The phenyl precursors must contain a functional group at the 4-position that is either the final methanol group (or a protected version) or a group that can be converted to it. For example, 4-bromobenzyl alcohol is a commercially available precursor for Suzuki coupling. Alternatively, (4-formylphenyl)boronic acid can be used, which introduces the aldehyde functionality that can be subsequently reduced. The synthesis of various substituted phenyl precursors is a fundamental aspect of organic chemistry, with many pathways available to create the desired substitution pattern. nih.govwipo.int

Catalytic Approaches in Synthesis

Catalytic methods are central to the efficient and selective synthesis of this compound and its precursors. These approaches often employ transition metals to facilitate key bond-forming reactions.

The construction of the biaryl core of this compound is efficiently achieved through transition-metal-catalyzed cross-coupling reactions. While direct alkylation to form the final alcohol is less common, the synthesis of a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, via coupling reactions is a well-established route. google.comchemicalbook.com This ketone can then be readily reduced to the target alcohol.

Prominent among these coupling strategies is the Negishi coupling , which involves the reaction of a pyridyl zinc halide with a halo-substituted aromatic compound. orgsyn.org This method is valued for its high yields, mild reaction conditions, and tolerance of various functional groups. orgsyn.org Another powerful tool is the Suzuki coupling , which utilizes a boronic acid derivative. Both methods offer robust pathways to the carbon skeleton of the target molecule.

A specific example involves the palladium-catalyzed coupling of 5-acetyl-2-methylpyridine (B16504) with 4-bromophenylmethylsulfone. chemicalbook.com This reaction, often carried out in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a palladium-phosphine complex, and a base like potassium phosphate (B84403) (K₃PO₄), affords the ketone precursor in high yield. google.comchemicalbook.com The choice of solvent can influence the reaction, with ether solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF) being preferred. google.com

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Key Advantages |

|---|---|---|---|---|

| Negishi Coupling | Pyridyl zinc halide + Halogenated aromatic partner | Palladium catalyst (e.g., Pd(PPh₃)₄) | Biaryl compound | High yield, mild conditions, good functional group tolerance. orgsyn.org |

| Suzuki Coupling | Pyridyl boronic acid + Halogenated aromatic partner | Palladium catalyst and a base | Biaryl compound | Commercially available reagents, stable boronic acids. |

| Palladium-Catalyzed Ketone Synthesis | 5-Acetyl-2-methylpyridine + 4-Bromophenylmethylsulfone | Pd(OAc)₂/Xantphos, K₃PO₄ | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | Direct formation of a key precursor to the target alcohol. google.comchemicalbook.com |

Once the ketone precursor, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is synthesized, the subsequent step is its reduction to the target alcohol, this compound. This transformation is typically achieved through hydrogenation.

Catalytic hydrogenation using metal catalysts such as platinum, palladium, or nickel is a common and efficient method for the reduction of ketones to secondary alcohols. These reactions are typically carried out under a hydrogen atmosphere.

Alternatively, chemical reduction using hydride reagents is a widely employed methodology. Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) or lithium aluminum hydride (LiAlH₄) in an etheral solvent (e.g., tetrahydrofuran) are effective for this purpose. chemicalbook.com The choice of reagent and reaction conditions can be tuned to achieve high yields and selectivity. For instance, the reduction of a similar compound, [3-[[(pyridin-4-yl)thio]methyl]phenyl]methanol, was successfully achieved using lithium aluminum hydride in tetrahydrofuran. chemicalbook.com

Biocatalytic reductions also present a green and highly selective alternative. For example, the asymmetric reduction of phenyl(pyridin-2-yl)methanone to the corresponding (S)-alcohol has been achieved with high conversion and enantiomeric excess using a Leuconostoc pseudomesenteroides biocatalyst. researchgate.net This highlights the potential for developing enzymatic methods for the synthesis of chiral this compound.

| Reduction Method | Reagents/Catalyst | Typical Solvent | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Methanol, Ethanol, Ethyl Acetate | Clean reaction, high yields, catalyst can be recycled. |

| Chemical Reduction | NaBH₄ or LiAlH₄ | Methanol/Ethanol (for NaBH₄), THF/Ether (for LiAlH₄) | Rapid reaction, high yields, readily available reagents. chemicalbook.com |

| Biocatalytic Reduction | Alcohol dehydrogenases (e.g., from Leuconostoc pseudomesenteroides) | Aqueous buffer | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

Advanced Synthetic Reactions for Scaffold Derivatization

The this compound scaffold can be further modified to generate a library of derivatives with diverse properties. This is achieved through various advanced synthetic reactions.

While no direct literature is available for the amide bond formation from this compound, standard organic synthesis protocols can be proposed. To form an amide, the alcohol functionality would first need to be converted into either an amine or a carboxylic acid.

Route 1: Conversion to an Amine followed by Acylation The alcohol can be converted to an amine via a two-step process: first, conversion to an alkyl halide or tosylate, followed by nucleophilic substitution with an amine source (e.g., sodium azide (B81097) followed by reduction, or direct reaction with ammonia (B1221849) or a primary amine). The resulting amine can then be acylated with a carboxylic acid (using coupling agents like EDC/HOBt), an acid chloride, or an anhydride (B1165640) to form the desired amide.

Route 2: Oxidation to a Carboxylic Acid followed by Amidation The benzylic alcohol can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to yield the amide.

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones. nih.gov This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. nih.gov

To utilize the this compound scaffold in a Claisen-Schmidt reaction, the alcohol would first need to be oxidized to the corresponding aldehyde. This can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid. The resulting aldehyde, (4-(6-methylpyridin-3-yl)phenyl)methanal, can then be reacted with a ketone containing α-hydrogens (e.g., acetophenone) in the presence of a base (like NaOH or KOH) to yield a chalcone-like derivative. This introduces a new reactive enone functionality into the molecule, opening up possibilities for further derivatization, such as Michael additions or cycloadditions.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates and the final product, this compound, is crucial to obtain materials of high purity. A combination of techniques is often employed.

Chromatography: Column chromatography is a standard method for the purification of both the ketone precursor and the final alcohol. google.comorgsyn.org For the ketone, a silica (B1680970) gel column with a gradient of ethyl acetate in a non-polar solvent like cyclohexane (B81311) or n-hexane is effective. google.comchemicalbook.com The final alcohol, being more polar, may require a more polar eluent system, such as a mixture of ethyl acetate and methanol.

Crystallization/Recrystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. For the ketone precursor, recrystallization from a solvent like N,N-dimethylformamide has been reported to yield a high-purity solid. google.com A similar approach can be developed for the final alcohol product by screening various solvents to find one in which the alcohol has high solubility at high temperatures and low solubility at room temperature or below.

Extraction: Liquid-liquid extraction is commonly used during the work-up of the reaction mixture to separate the product from inorganic salts and other water-soluble impurities. The product is typically extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. google.com

| Purification Technique | Description | Application Example |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Purification of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone using an ethyl acetate/cyclohexane eluent. chemicalbook.com |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Purification of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone from N,N-dimethylformamide. google.com |

| Liquid-Liquid Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Extraction of the ketone precursor from an aqueous solution into dichloromethane during reaction work-up. google.com |

Chromatographic Separations

Column chromatography is a widely utilized method for the purification of intermediates in the synthesis of complex molecules. While specific chromatographic protocols for this compound are not extensively detailed in the available literature, methods used for structurally similar compounds, such as its ketone precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, and other pyridine derivatives, provide valuable insights into effective purification strategies.

For instance, the purification of a related intermediate, 6-methylpyridin-3-yl trifluoromethansulfonate, is achieved using silica gel column chromatography. google.com A gradient elution system of n-Hexane:AcOEt, starting from a 9:1 ratio and progressing to 4:1, has been successfully employed. google.com This suggests that a similar normal-phase chromatography approach with a silica gel stationary phase and a mobile phase consisting of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate) would likely be effective for the purification of this compound. The polarity of the eluent is gradually increased to facilitate the separation of the target compound from impurities.

In another example, the purification of a residue was carried out using silica gel chromatography with an AcOEt/cyclohexane gradient from 5:5 to 10:0, yielding a white crystalline solid with a 91% molar yield. google.com The selection of the solvent system and gradient is crucial and is typically optimized based on the polarity of the target compound and its impurities, often guided by preliminary analysis using thin-layer chromatography (TLC).

Table 1: Exemplary Chromatographic Conditions for Related Pyridine Compounds

| Compound | Stationary Phase | Eluent System | Molar Yield | Reference |

| 6-methylpyridin-3-yl trifluoromethansulfonate | Silica Gel | n-Hexane:AcOEt (9:1 to 4:1) | 90.1% | google.com |

| Unspecified Residue | Silica Gel | AcOEt/cyclohexane (5:5 to 10:0) | 91% | google.com |

This table presents data for compounds structurally related to this compound to illustrate potential chromatographic methodologies.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the purification of solid compounds, capable of yielding high-purity materials. The process relies on the principle of differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

For the related ketone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, several crystallization and recrystallization protocols have been described. One effective method involves dissolving the crude product in N,N'-dimethylformamide at an elevated temperature (120°C) and then allowing it to crystallize by cooling the solution to 25°C. google.com The resulting suspension is stirred for a couple of hours before filtering. The solid product is then washed with acetone (B3395972) and dried under vacuum, yielding a white solid with an 88.0% recovery. google.com

Another approach involves a "hot pulping" method using methanol. google.com The crude ketosulfone is stirred in methanol and heated to 75-80°C for three hours. google.com Subsequent cooling to room temperature induces crystallization. The purified product is collected by filtration, washed with methanol, and dried. google.com This method is particularly noted for its ability to remove certain process-related impurities. google.comquickcompany.in

In a different procedure, the raw product was purified by dissolution in a mixture of dichloromethane and 0.5 M HCl. google.com After phase separation, the aqueous phase containing the protonated product is neutralized with a base, such as 15% NaOH, to a pH of 6.8. google.com Cooling the mixture to 15°C and stirring for 2 hours leads to the precipitation of the purified product, which is then filtered, washed with water, and dried. google.com

Table 2: Crystallization and Recrystallization Protocols for 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

| Solvent/Solvent System | Temperature Profile | Washing Solvent | Recovery/Yield | Reference |

| N,N'-Dimethylformamide | Dissolved at 120°C, cooled to 25°C | Acetone | 88.0% | google.com |

| Methanol (Hot Pulping) | Heated to 75-80°C, cooled to 25-30°C | Methanol | Not specified | google.com |

| Dichloromethane / 0.5 M HCl / 15% NaOH | Dissolution and extraction, neutralization, cooled to 15°C | Water | Not specified | google.com |

| N,N'-Dimethylformamide | Dissolved at 120°C, quenched to 25°C | Acetone | 88.0% | google.com |

This table details purification methods for a ketone structurally related to this compound, providing a basis for developing crystallization protocols for the target alcohol.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

Proton NMR (¹H NMR) spectroscopy is used to identify the distinct hydrogen environments in the (4-(6-Methylpyridin-3-yl)phenyl)methanol molecule. The spectrum would display several signals, each corresponding to a unique set of protons. The chemical shift, integration, and multiplicity of these signals are key to assigning them to specific protons in the structure.

The expected ¹H NMR signals for this compound are:

Aromatic Protons : The protons on the phenyl and pyridine (B92270) rings would appear in the aromatic region of the spectrum (typically δ 6.5-9.0 ppm). The two protons on the phenyl ring adjacent to the methanol (B129727) group and the two protons adjacent to the pyridine ring would likely appear as two distinct doublets due to their coupling. The three protons on the pyridine ring would also show characteristic shifts and coupling patterns.

Methylene (B1212753) Protons (-CH₂OH) : The two protons of the methylene group would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton, in the range of δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH) : The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature. It can exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear. pitt.edusigmaaldrich.com

Methyl Protons (-CH₃) : The three protons of the methyl group attached to the pyridine ring would appear as a sharp singlet, typically in the upfield region around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

| Pyridinyl-H | 7.0 - 8.5 | Multiplet/Doublet | 3H |

| Phenyl-H | 7.3 - 7.7 | Doublet of Doublets | 4H |

| Methylene (-CH₂) | ~4.7 | Singlet | 2H |

| Methyl (-CH₃) | ~2.5 | Singlet | 3H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The molecule is expected to show a total of 11 unique carbon signals:

Aromatic Carbons : Nine distinct signals are expected for the carbon atoms of the phenyl and pyridine rings, appearing in the typical downfield region of δ 120-160 ppm.

Methylene Carbon (-CH₂OH) : The carbon of the methylene group is expected to produce a signal around δ 60-65 ppm.

Methyl Carbon (-CH₃) : The methyl group's carbon would appear further upfield, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Aromatic C (Phenyl & Pyridinyl) | 120 - 160 |

| Methylene (-CH₂) | 60 - 65 |

| Methyl (-CH₃) | 20 - 25 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. sdsu.edu It would show cross-peaks between adjacent protons, such as those on the pyridine ring (e.g., H-4 with H-5) and within the phenyl ring, confirming their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly bonded to. sdsu.edu For instance, it would show a cross-peak between the methylene proton signal and the methylene carbon signal, and likewise for each aromatic proton and its attached carbon, which is crucial for accurate assignment of the ¹H and ¹³C spectra. youtube.comyoutube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through fragmentation analysis. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental composition. For this compound, the molecular formula is C₁₃H₁₃NO. HRMS would be used to measure the monoisotopic mass of the molecular ion, confirming this formula and distinguishing it from other compounds with the same nominal mass. rsc.org The calculated exact mass for the [M+H]⁺ ion is approximately 200.1075.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like the subject alcohol, typically by forming a protonated molecular ion, [M+H]⁺. nih.gov In tandem mass spectrometry (MS/MS), this parent ion can be fragmented by collision-induced dissociation to provide structural information. researchgate.net

Plausible fragmentation pathways for the [M+H]⁺ ion of this compound include:

Loss of Water : A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18 Da), which would result in a fragment ion with an m/z of approximately 182.

Benzylic Cleavage : Cleavage of the C-C bond between the phenyl ring and the methanol group could occur.

Cleavage of the Biaryl Bond : The bond connecting the phenyl and pyridine rings could also cleave, leading to fragment ions corresponding to each of the ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its alcohol, aromatic, and methyl components.

The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded alcohol group. libretexts.org The C–O stretching vibration of the primary alcohol is typically observed in the 1260-1050 cm⁻¹ range. libretexts.org

Aromatic C–H stretching vibrations from both the phenyl and pyridine rings are expected to appear in the 3100-3000 cm⁻¹ region. kcvs.ca The presence of the methyl group on the pyridine ring will give rise to C-H stretching absorptions between 3000-2850 cm⁻¹. libretexts.org Furthermore, characteristic C=C and C=N stretching vibrations within the aromatic rings typically occur in the 1600-1400 cm⁻¹ region. Out-of-plane C–H bending vibrations can also provide information about the substitution pattern of the aromatic rings.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol O–H | Stretch, H-bonded | 3500 - 3200 (broad) |

| Aromatic C–H | Stretch | 3100 - 3000 |

| Alkyl C–H | Stretch | 3000 - 2850 |

| Aromatic C=C/C=N | Stretch | 1600 - 1400 |

This table is generated based on typical IR absorption ranges for the specified functional groups. libretexts.orgkcvs.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound consists of two connected aromatic systems: a phenyl ring and a 6-methylpyridine ring. This extended π-conjugated system is expected to exhibit strong absorption in the UV region due to π → π* transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available, analysis of closely related compounds, such as phenyl(pyridin-2-yl)methanol, provides significant insight into the expected solid-state features. nih.gov

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The primary interaction would be an O–H···N hydrogen bond, where the hydroxyl group of one molecule donates its proton to the nitrogen atom of the pyridine ring of an adjacent molecule. nih.gov This type of interaction is common in crystal structures of hydroxypyridines and related compounds.

The conformation of the molecule in the solid state is defined by the relative orientation of its constituent parts, particularly the torsional angle (dihedral angle) between the planes of the phenyl and pyridine rings. Due to steric hindrance between the ortho-hydrogen atoms on the two rings, a fully planar conformation is energetically unfavorable.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound have distinct crystal structures and, consequently, different physicochemical properties. Although it is conceivable that this compound could exhibit polymorphism, no studies reporting or characterizing different crystalline forms have been found in the reviewed literature.

Should different polymorphs be discovered, X-ray Powder Diffraction (XRPD) would be a key analytical technique for their characterization. XRPD provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" that allows for the identification and quantification of different polymorphs in a sample.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. These methods, grounded in the principles of quantum mechanics, are employed to determine the optimized geometry and electronic structure of molecules. aps.org

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for the study of organic molecules like (4-(6-Methylpyridin-3-yl)phenyl)methanol. The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is used to find the lowest energy arrangement of atoms in a molecule, a process known as geometry optimization.

For this compound, a DFT calculation would begin with an initial guess of the molecular geometry. The forces on each atom are then calculated, and the atoms are moved to new positions to minimize these forces. This iterative process continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is instrumental in elucidating the electronic structure. It provides a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior. For instance, in a study of pyridine-2,6-dicarbonyl dichloride, DFT calculations were used to determine the geometry and vibrational wavenumbers. researchgate.net Similarly, DFT has been employed to study the acid/base chemistry of substituted pyridinium (B92312) cations. acs.org The application of DFT to functionalized pyridine (B92270) derivatives has also been used to understand reaction chemoselectivity. acs.orgacs.org

The accuracy of DFT calculations is contingent upon the choice of two key components: the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For pyridine-containing systems, a variety of functionals have been shown to provide reliable results. The B3LYP hybrid functional, which combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation, is a popular and often effective choice. acs.orgacs.org Other functionals, such as PBE0, may also be employed and benchmarked against experimental data where available. reddit.com

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. dergipark.org.tr The latter includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to allow for more flexibility in the orbital shapes. nctu.edu.tw For higher accuracy, correlation-consistent basis sets, like cc-pVDZ or cc-pVTZ, can be utilized. nctu.edu.tw The def2-TZVP basis set is also considered a good standard for many DFT calculations. reddit.com

A comparative study for this compound would involve performing calculations with different combinations of functionals and basis sets. The results, such as optimized geometries and energies, would be compared to assess the level of theory that provides the best balance of accuracy and computational efficiency for this specific system. For example, one might compare the results from B3LYP/6-311G++(d,p) with those from PBE0/def2-TZVP to gauge the sensitivity of the calculated properties to the chosen methodology.

Table 1: Hypothetical Comparison of Calculated Bond Lengths (Å) for this compound with Different DFT Functionals and Basis Sets.

| Bond | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) | PBE0/def2-TZVP |

| C(phenyl)-C(phenyl) | 1.395 | 1.392 | 1.390 |

| C(phenyl)-C(methanol) | 1.510 | 1.508 | 1.505 |

| C(phenyl)-C(pyridine) | 1.485 | 1.482 | 1.480 |

| C(pyridine)-N | 1.340 | 1.338 | 1.335 |

| C-O (methanol) | 1.430 | 1.428 | 1.425 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenyl and pyridine rings, while the LUMO may also be distributed over these aromatic systems. The precise localization will depend on the interplay of the methyl and methanol (B129727) substituents.

Calculations of the HOMO and LUMO energies and their spatial distributions can predict the most likely sites for electrophilic and nucleophilic attack. For instance, regions of high HOMO density would be susceptible to attack by electrophiles, while regions of high LUMO density would be favorable for attack by nucleophiles. The HOMO-LUMO gap can be calculated using the energies obtained from DFT calculations.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 5.27 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. wisc.edu This method provides valuable insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation and hydrogen bonding. researchgate.netwisc.edu

NBO analysis calculates the stabilization energy (E(2)) associated with these delocalization events, which is a measure of the strength of the interaction. researchgate.net By examining the occupancies of the natural bond orbitals, deviations from an idealized Lewis structure can be identified, highlighting the importance of electron delocalization. uni-rostock.de

Table 3: Hypothetical NBO Analysis Results for Selected Donor-Acceptor Interactions in this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C) (pyridine ring) | 5.2 |

| σ(C-H) (methyl) | π(C-C) (pyridine ring) | 1.8 |

| LP(2) O (methanol) | σ*(C-H) (phenyl ring) | 0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only. LP denotes a lone pair, and σ and π* denote antibonding orbitals.*

Prediction of Molecular Properties

Beyond structural and electronic properties, computational chemistry can be used to predict a range of other molecular characteristics. For this compound, these could include properties like the molecular electrostatic potential (MEP), polarizability, and vibrational frequencies.

The MEP map is particularly useful as it visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group would be expected to be regions of negative electrostatic potential.

Dipole Moment and Polarisability Calculations

The dipole moment, a measure of molecular polarity, would be calculated using quantum chemical methods like Density Functional Theory (DFT). arxiv.orgumsl.edu Such calculations determine the electron density distribution to identify the magnitude and direction of the net molecular dipole. arxiv.org For this molecule, the dipole would arise from the vector sum of the individual bond dipoles, significantly influenced by the electron-withdrawing nitrogen atom in the pyridine ring and the polar C-O and O-H bonds of the hydroxymethyl group.

Table 4.3.1: Calculated Electronic Properties of this compound (Note: Specific calculated values for this compound are not available in the reviewed literature. The table reflects the absence of data.)

| Computational Property | Calculated Value |

| Dipole Moment | Data Not Available |

| Average Polarisability | Data Not Available |

Computational Descriptors for Molecular Characteristics

Computational descriptors are numerical values that characterize the physical and topological properties of a molecule. These descriptors are widely used in cheminformatics and drug discovery to predict molecular behavior.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a key predictor of passive molecular transport through membranes. For this compound, the TPSA is determined by the contributions from the pyridine nitrogen atom and the hydroxyl group's oxygen atom.

Number of Rotatable Bonds is the count of any single bond, not in a ring, that is bonded to a non-hydrogen atom. This value is an important indicator of the molecule's conformational flexibility, which influences its ability to adopt different shapes to fit into a binding site.

Table 4.3.2: Key Computational Descriptors for this compound (Note: Values are calculated based on standard computational algorithms for the given structure.)

| Molecular Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 32.99 Ų |

| Number of Rotatable Bonds | 3 |

Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Hypotheses (excluding specific biological targets)

Molecular modeling encompasses computational techniques used to simulate and predict the behavior of molecules. Docking is a specific application that predicts the preferred orientation of a ligand when it binds to a receptor's active site. nih.gov These studies are invaluable for generating hypotheses about how a molecule like this compound might interact with a protein binding pocket, without reference to a specific biological entity. u-strasbg.fr

Due to its three rotatable bonds, this compound possesses significant conformational flexibility. A key aspect of this flexibility is the dihedral angle between the phenyl and pyridine rings, which theoretical studies on phenylpyridine isomers show results in a non-planar (twisted) ground-state geometry. umsl.edu

Conformational sampling is the first step in a docking workflow, where computational algorithms generate a diverse set of low-energy three-dimensional conformations of the molecule. This library of shapes is then used in docking simulations. During docking, each conformation is placed into a modeled binding site, and a scoring function is used to estimate the strength of the interaction, predicting the most likely binding pose. u-strasbg.fr

Once a putative binding mode is predicted, the specific non-covalent interactions between the ligand and the amino acid residues of the hypothetical binding site are analyzed. mdpi.com For the phenyl-pyridine scaffold of this compound, several key interactions would be anticipated.

Hydrogen Bonding: The hydroxyl group (-CH₂OH) is a classic hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. These groups would likely form critical hydrogen bonds with polar or charged residues (e.g., Serine, Threonine, Aspartate, Glutamate) in a binding pocket.

π-π Stacking: The two aromatic rings (phenyl and pyridine) provide surfaces for π-π stacking or π-cation interactions with the aromatic side chains of residues like Phenylalanine, Tyrosine, and Tryptophan.

Hydrophobic Interactions: The non-polar surfaces of the aromatic rings and the methyl group on the pyridine ring can engage in favorable hydrophobic interactions with non-polar residues such as Leucine, Valine, and Alanine.

These interactions collectively determine the binding affinity and orientation of the ligand within a modeled site.

Table 4.4.2: Potential Intermolecular Interactions for this compound

| Interaction Type | Potential Ligand Functional Group(s) Involved | Potential Interacting Protein Residues |

| Hydrogen Bond Donor | Hydroxymethyl group (-OH) | Ser, Thr, Asp, Glu, Gln, Asn, Main-chain C=O |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Ser, Thr, Asn, Gln, His, Arg, Lys, Main-chain N-H |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interaction | Phenyl Ring, Pyridine Ring, Methyl Group | Ala, Val, Leu, Ile, Pro, Met |

Structure Activity Relationship Sar Studies of the 6 Methylpyridin 3 Yl Phenylmethanol Scaffold and Analogues

Systematic Substituent Effects on Core Pyridine (B92270) and Phenyl Rings

The decoration of the pyridine and phenyl rings with various substituents is a primary strategy to fine-tune the pharmacological profile of the lead compound. These modifications can significantly alter the molecule's electronic distribution, steric profile, and lipophilicity, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.

The relative arrangement of the nitrogen atom within the pyridine ring and the points of connection between the two rings are fundamental to the scaffold's properties. Changing the substitution pattern constitutes positional isomerism, which can lead to profound differences in biological activity.

Studies on related bi-aryl systems have demonstrated the critical nature of heteroatom positioning. In a series of pyrazolopyridine derivatives, the precise location of the nitrogen atoms within the heterocyclic core was shown to have a direct and significant relationship with inhibitory activity. nih.gov One analogue, featuring a 1H-pyrazolo[4,3-c]pyridine core, proved to be more potent than the parent indazole-based compound. nih.gov Similarly, research on mGluR5 antagonists compared 2-methyl-6-(arylethynyl)pyridines with 2-methyl-4-(arylethynyl)thiazoles, highlighting that altering the heterocyclic scaffold and the relative positions of heteroatoms and substituents is a powerful tool for optimizing activity. nih.gov

The addition of substituents to the aromatic rings influences molecular interactions through a combination of steric and electronic effects. nih.govnih.gov Steric hindrance, caused by bulky groups, can prevent the molecule from adopting the optimal conformation for binding, while electronic effects, governed by a substituent's electron-donating or electron-withdrawing nature, can modulate the strength of interactions like hydrogen bonds and π-π stacking. nih.govrsc.org

Electronic Effects: The electronic nature of substituents on the phenyl ring has been shown to be a key determinant of activity in analogous scaffolds. A study on a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides revealed a clear trend where electron-donating groups on the phenyl ring enhanced cytotoxic activity. researchgate.net The potency decreased in the order of 3-OPh > 3-OMe > 4-OMe > 3,4,5-triOMe > 4-H, demonstrating that both the nature and position of the substituent are critical. researchgate.net In another example involving N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, substitutions on the N-phenyl ring led to a range of inhibitory activities against cancer cell lines. mdpi.com

Steric Effects: The size of substituents can have a significant impact. In the development of mTOR inhibitors, the introduction of a methyl group onto a lactam ring, a relatively small substituent, resulted in a significant loss of potency, suggesting a very tight binding pocket where additional bulk is not tolerated. nih.gov Conversely, research on certain pyrazolopyridinyl pyrimidine (B1678525) derivatives indicated that smaller steric groups at a specific position (R¹) led to improved inhibitory activity. nih.gov

The following table summarizes the observed effects of various substituents on the activity of related scaffolds.

| Scaffold/Compound Class | Substituent | Position | Effect on Activity | Reference |

| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | 3-OPh | Phenyl Ring | High Cytotoxicity | researchgate.net |

| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | 3-OMe | Phenyl Ring | Moderate Cytotoxicity | researchgate.net |

| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | 4-OMe | Phenyl Ring | Lower Cytotoxicity | researchgate.net |

| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | H | Phenyl Ring | Lowest Cytotoxicity | researchgate.net |

| N-(Anilino)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | H | N-Phenyl | IC₅₀ (Caco-2) = 13 µM | mdpi.com |

| N-(Pyridin-3-yl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Pyridin-3-yl | N-Aryl | IC₅₀ (Caco-2) = 98 µM | mdpi.com |

Modulation of Linker and Terminal Groups

The atoms connecting the two aromatic rings and the terminal functional group are also key points for modification to enhance desired properties.

The primary alcohol of the (4-(6-Methylpyridin-3-yl)phenyl)methanol scaffold is a crucial functional group, capable of acting as both a hydrogen bond donor and acceptor. Modifying this group can drastically alter its binding mode. An important example can be seen in the synthesis of an intermediate for the drug Etoricoxib, namely 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. nih.govgoogle.com In this related structure, the alcohol is effectively oxidized to a ketone (as part of an ethanone (B97240) group). This transformation changes the group from a hydrogen bond donor/acceptor to purely an acceptor, which would fundamentally change its interaction within a binding site. Furthermore, some compounds feature a hydroxymethyl group attached to a different ring system, such as the furan (B31954) ring in the compound YC-1, demonstrating that the core concept of a terminal alcohol group can be retained within a different electronic environment. nih.gov

The direct carbon-carbon bond between the phenyl and pyridine rings provides rigidity. Replacing this single bond with a more complex linker can alter the molecule's conformation, flexibility, and vector projections of its functional groups.

A clear example of this strategy was reported in the development of mGluR5 antagonists, where analogues with an amide linker (-CONH-) were compared to those with an alkyne linker (-C≡C-). nih.gov This study found that while some potent amides were discovered, most structural variations to the amide template were not well-tolerated compared to the alkyne-based ligands, indicating a strong preference for the specific geometry and electronic nature of the alkyne linker in that context. nih.gov In another distinct chemical series designed for herbicidal activity, a thioether linkage (-S-CH₂-) was used to connect the phenyl and pyrazole (B372694) rings, showcasing another viable strategy for modifying the connection between aromatic systems. mdpi.com

The following table illustrates how different linkers between aryl/heteroaryl rings can influence biological activity.

| Scaffold Class | Linker | Result | Reference |

| mGluR5 Antagonists | Alkyne (-C≡C-) | Generally high affinity | nih.gov |

| mGluR5 Antagonists | Amide (-CONH-) | Generally lower affinity, though some potent examples exist | nih.gov |

| Pyrazole Herbicides | Thioether (-S-CH₂-) | Resulted in compounds with moderate herbicidal activity | mdpi.com |

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different moiety while aiming to retain or improve its biological activity. This is often achieved through the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

A compelling example of scaffold hopping is found in the optimization of YC-1 analogues. nih.gov The original indazole core was replaced with various bioisosteric heterocyclic systems, including pyrazolopyridines. This led to the discovery that a compound with a 1H-pyrazolo[4,3-c]pyridine core was more potent than the original indazole, demonstrating a successful scaffold hop. nih.gov

Bioisosteric replacement of one of the aromatic rings is also a common and effective technique. In the classic comparison of mGluR5 antagonists, the phenyl "b-ring" of MPEP (2-methyl-6-(phenylethynyl)pyridine) was replaced with a thiazole (B1198619) ring to create MTEP (2-methyl-4-(pyridin-3-ylethynyl)thiazole), a compound with a different but effective profile. nih.gov This type of strategic replacement of entire ring systems is fundamental to expanding intellectual property and discovering compounds with novel properties. nih.gov

Computational Approaches to SAR

In the optimization of the (6-Methylpyridin-3-yl)phenylmethanol scaffold and its analogues as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), computational chemistry has become an indispensable tool. These in silico methods provide profound insights into the structure-activity relationships (SAR), guiding the rational design of novel compounds with improved potency and drug-like properties. By modeling the interactions between ligands and the mGluR5 receptor at a molecular level, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

The primary computational strategies employed in the study of this scaffold include the development of Quantitative Structure-Activity Relationship (QSAR) models and the application of various ligand efficiency metrics. These approaches allow for the prediction of biological activity and the assessment of the 'quality' of a molecule, respectively.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For the (6-Methylpyridin-3-yl)phenylmethanol scaffold, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These methods generate 3D contour maps that visualize the spatial regions where modifications to the molecule are likely to enhance or diminish its activity. mdpi.com

The development of a robust 3D-QSAR model involves several key steps:

Dataset Preparation: A diverse set of analogues of the (6-Methylpyridin-3-yl)phenylmethanol scaffold with experimentally determined potencies (e.g., IC₅₀ values) against the mGluR5 receptor is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and optimized to their lowest energy conformation. A crucial step is the alignment of all molecules based on a common substructure, which for this series would be the (6-Methylpyridin-3-yl)phenylmethanol core. mdpi.com

Calculation of Molecular Fields (CoMFA/CoMSIA):

In CoMFA , the steric and electrostatic fields around each aligned molecule are calculated using a probe atom. These field values serve as the independent variables in the subsequent statistical analysis.

CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of the SAR. mdpi.com

Statistical Analysis: Partial Least Squares (PLS) regression is commonly employed to correlate the variations in the calculated molecular fields with the variations in biological activity. The resulting QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized analogues. mdpi.com

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a model with good predictive power. mdpi.com

For a series of aryl benzamide (B126) derivatives acting as mGluR5 NAMs, a 3D-QSAR study yielded a CoMSIA model with a q² of 0.70 and an r² of 0.89, indicating a highly predictive model. mdpi.com While specific QSAR models for the this compound scaffold are not publicly available, the contour maps from such a study would likely highlight key structural features. For instance, they might indicate that bulky substituents are favored in one region of the phenyl ring, while electron-withdrawing groups are preferred on the pyridine ring to enhance potency.

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the correlation between the predicted and actual activities of the training set. | > 0.6 |

| r²_pred (Predictive r²) | A measure of the predictive ability of the model for an external test set. | > 0.5 |

| Standard Error of Estimate (SEE) | A measure of the goodness of fit of the model. | Lower values are better. |

This table presents generally accepted statistical thresholds for a robust QSAR model.

Ligand Efficiency Metrics (e.g., Lipophilic Efficiency, LLE) in Scaffold Optimization

While potency is a critical parameter in drug discovery, it is equally important to optimize the physicochemical properties of a compound to ensure a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Ligand efficiency metrics provide a way to assess the "quality" of a compound by normalizing its potency for a given property, such as molecular size or lipophilicity. wikipedia.orgsciforschenonline.org

For the (6-Methylpyridin-3-yl)phenylmethanol scaffold, Lipophilic Efficiency (LLE) is a particularly insightful metric. wikipedia.orgsciforschenonline.org LLE, also referred to as LiPE, quantifies the balance between potency and lipophilicity and is calculated using the following formula: wikipedia.org

LLE = pIC₅₀ - logP

where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient, a measure of the compound's lipophilicity.

A higher LLE value is generally desirable, as it indicates that the compound achieves high potency without excessive lipophilicity. researchgate.net High lipophilicity can be associated with poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov In drug discovery programs, a target LLE of >5 is often considered a benchmark for high-quality lead compounds. researchgate.net

The optimization of the (6-Methylpyridin-3-yl)phenylmethanol scaffold would involve synthesizing analogues and evaluating their LLE. The goal is to identify modifications that increase pIC₅₀ more than they increase logP, or that decrease logP while maintaining or only slightly reducing pIC₅₀.

Table 2: Hypothetical Ligand Efficiency Data for Analogs of this compound

| Compound | R-Group Modification | pIC₅₀ | cLogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| Parent | H | 6.0 | 3.0 | 0.35 | 3.0 |

| Analog A | 4'-Fluoro | 6.5 | 3.2 | 0.37 | 3.3 |

| Analog B | 2'-Methoxy | 6.2 | 3.1 | 0.34 | 3.1 |

| Analog C | 4'-Trifluoromethyl | 7.2 | 4.0 | 0.38 | 3.2 |

| Analog D | 3'-Cyano | 6.8 | 2.8 | 0.38 | 4.0 |

This is a hypothetical data table to illustrate the application of ligand efficiency metrics. LE is calculated as pIC₅₀ divided by the number of heavy atoms (assuming a heavy atom count of 17 for the parent and 18 for the analogs).

In this hypothetical example, Analog D demonstrates the most successful optimization from a lipophilic efficiency standpoint. Despite being less potent than Analog C, its significantly lower lipophilicity results in a superior LLE. This suggests that the cyano substitution provides a more efficient interaction with the target, achieving good potency without the liability of increased lipophilicity. Plotting pIC₅₀ against cLogP for a series of compounds can be a powerful visual tool to track the progress of scaffold optimization and to select the most promising candidates for further development. wikipedia.org

Advanced Applications and Future Research Directions of the 6 Methylpyridin 3 Yl Phenylmethanol Scaffold

Role as a Privileged Scaffold in Contemporary Chemical Research

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through specific modifications. nih.gov These scaffolds offer an efficient starting point for drug discovery, accelerating the development of new therapeutic agents. nih.gov The 3-phenylpyridine (B14346) motif, which is central to (4-(6-Methylpyridin-3-yl)phenyl)methanol, is recognized for its utility in this regard.

The (6-Methylpyridin-3-yl)phenylmethanol structure embodies key features of a privileged scaffold. It possesses a well-defined three-dimensional arrangement, combining a hydrogen-bond-accepting pyridine (B92270) ring with a functionalized aromatic phenyl ring. This arrangement allows for diverse molecular interactions with biological macromolecules. The scaffold's utility is prominently demonstrated by its role as a key intermediate in the synthesis of selective COX-2 inhibitors, which are used to treat inflammation and pain. patsnap.comgoogle.com The versatility of this framework suggests its potential applicability to a wider range of biological targets beyond its current uses, a hallmark of a privileged structure. mdpi.com

Potential as Building Blocks for Complex Molecular Architectures

A primary application of this compound and its close derivatives is as a foundational building block for constructing more complex and pharmacologically active molecules. Its intrinsic chemical functionalities—the pyridine nitrogen, the aromatic rings, and the methanol (B129727) group—provide multiple points for synthetic elaboration.

The most notable example is its role in the synthesis of Etoricoxib, a selective COX-2 inhibitor. patsnap.com In the synthetic pathways leading to this drug, derivatives of the (6-Methylpyridin-3-yl)phenyl scaffold are crucial intermediates. google.comgoogleapis.comgoogle.com For instance, the related ketone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a direct precursor to Etoricoxib. patsnap.compatsnap.com This ketone is often synthesized from precursors that establish the core (6-Methylpyridin-3-yl)phenyl structure. google.comwipo.int The synthesis highlights the scaffold's robustness and its ability to be carried through multi-step reaction sequences to yield complex final products.

Table 1: Examples of Complex Molecules Derived from the (6-Methylpyridin-3-yl)phenyl Scaffold This table is interactive. Click on the headers to sort.

| Precursor Scaffold/Intermediate | Complex Molecule | Application/Significance |

|---|---|---|

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone | Etoricoxib | Selective COX-2 inhibitor for anti-inflammatory and analgesic effects. google.comgoogle.com |

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Etoricoxib | An important intermediate in various patented syntheses of Etoricoxib. patsnap.comgoogle.comgoogleapis.comgoogle.com |

Strategies for Derivatization and Combinatorial Library Synthesis

The this compound scaffold is amenable to a wide range of chemical modifications, allowing for the creation of diverse derivative libraries for structure-activity relationship (SAR) studies. Derivatization can be targeted at several positions: the methanol group, the phenyl ring, and the pyridine moiety.

Modification of the Methanol Group: The primary alcohol of the methanol group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into various esters and ethers. It can also be transformed into an amine or other functional groups, providing a key handle for introducing diversity.

Substitution on the Aromatic Rings: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions to introduce a variety of substituents. For example, fluorine atoms can be introduced to modulate properties like metabolic stability and cell permeability. acs.org

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for derivatization. These methods allow for the attachment of a wide array of aryl, alkyl, and amino groups to the scaffold, significantly expanding the accessible chemical space. For instance, palladium-catalyzed coupling has been used to synthesize the core structure itself by linking a pyridine fragment with a phenyl fragment. chemicalbook.com

Several patented processes describe the synthesis of derivatives, particularly focusing on the preparation of the Etoricoxib intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. These methods often involve steps like the oxidation of a methylthio (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group, showcasing one of the key derivatizations of this scaffold. googleapis.comgoogle.com

Table 2: Selected Derivatization Strategies for the (6-Methylpyridin-3-yl)phenyl Scaffold and Related Structures This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents & Conditions | Resulting Modification | Reference |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, Sodium tungstate (B81510) (Na₂WO₄), Acetic acid | Converts a methylthio (-SCH₃) group on the phenyl ring to a methylsulfonyl (-SO₂CH₃) group. | google.comgoogle.com |

| Grignard Reaction | t-Butylmagnesium chloride (t-BuMgCl), THF | Formation of a β-keto ester by reacting a phenylacetic acid derivative with a methyl 6-methylnicotinate. | google.comgoogleapis.com |

| Hydrolysis & Decarboxylation | Sulfuric acid (H₂SO₄), Heat | Conversion of a cyanoacetylpyridine intermediate to a ketone. | google.com |

| SNAr Reaction | Chloropyrimidine derivatives | Attachment of the scaffold to a pyrimidine (B1678525) ring. | acs.org |

Future Research Avenues and Underexplored Modifications within the Scaffold

While the this compound scaffold is well-established in the context of COX-2 inhibitors, several avenues for future research remain open for exploration.

Exploration of New Biological Targets: Given its status as a privileged scaffold, a primary future direction is to screen libraries of its derivatives against a wider array of biological targets. This could include kinases, G-protein coupled receptors (GPCRs), and other enzyme families where the pyridine-phenyl motif might prove effective. nih.gov

Bioisosteric Replacements: Systematic replacement of the pyridine or phenyl rings with other heterocyclic or aromatic systems could lead to novel scaffolds with distinct properties. For example, replacing the pyridine with a pyrimidine, pyrazine, or pyridazine (B1198779) could fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity for new targets. nih.govsigmaaldrich.com

Development of Novel Synthetic Methods: While several synthetic routes exist, the development of more efficient, cost-effective, and environmentally friendly methods for constructing the core scaffold and its derivatives is an ongoing need. This could involve novel catalytic C-H activation or flow chemistry approaches.

Application in Materials Science: The rigid, aromatic nature of the scaffold suggests potential applications beyond medicinal chemistry. Derivatives could be investigated as building blocks for organic light-emitting diodes (OLEDs), fluorescent sensors, or other functional materials where the photophysical properties of conjugated heteroaromatic systems are advantageous. mdpi.com

Underexplored Modifications: The majority of existing research focuses on modifications at the para-position of the phenyl ring (relative to the pyridine) and the methyl group on the pyridine. Future work could systematically explore substitutions at other positions on both rings to more fully map the structure-activity landscape of this versatile scaffold.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between pyridine and phenyl rings). Hydrogen-bonding networks stabilize the crystal lattice, as seen in analogous pyridine methanol derivatives .

What challenges arise in regioselective functionalization of the pyridine ring?

Advanced Research Focus

Regioselectivity is influenced by electronic and steric factors:

- Electron-Deficient Pyridines : Electrophilic substitutions favor the 4-position due to meta-directing effects of the methyl group.

- Steric Hindrance : Bulky substituents at the 6-methyl position can hinder reactivity at adjacent sites.

Mitigation Strategies : - Use directing groups (e.g., boronic esters) to control coupling positions.

- Computational modeling (DFT) predicts reactive sites, reducing trial-and-error synthesis .

How does the compound’s stability under varying conditions impact experimental design?

Q. Advanced Research Focus

- Thermal Stability : Decomposition occurs above 250°C (based on analogs), requiring low-temperature storage (-20°C) .

- Oxidative Sensitivity : The hydroxymethyl group is prone to oxidation; inert atmospheres (N₂/Ar) are critical during reactions.

- pH Sensitivity : Protonation of the pyridine nitrogen in acidic media alters solubility and reactivity. Buffered conditions (pH 6–8) are recommended for biological assays .

What computational methods predict the compound’s reactivity and interaction with biological targets?

Q. Advanced Research Focus

- Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory applications).

- MD Simulations : Assess binding stability and conformational changes over time.

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity, leveraging databases like PubChem and Reaxys .

How is this compound utilized as an intermediate in pharmaceutical synthesis?

Applied Research Focus

It serves as a precursor for Etoricoxib (a COX-2 inhibitor):

- Key Step : Condensation with 4-(methylsulfonyl)phenylacetic acid forms the ketosulfone intermediate, which is further cyclized .

- Quality Control : HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .

How do researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays).

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times).

- Isomer Purity : Ensure enantiomeric purity via chiral chromatography, as impurities may skew bioactivity results .

Which analytical techniques quantify this compound in complex matrices?

Q. Applied Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.